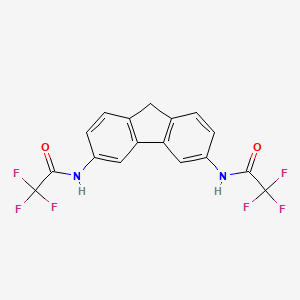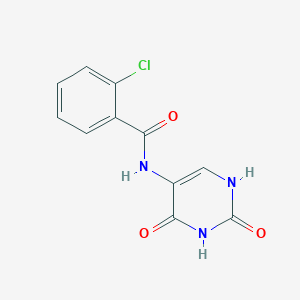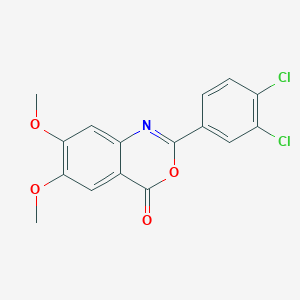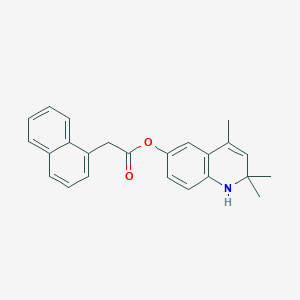
2-(5-chloro-2-pyridinyl)-5-(3-nitrophenoxy)-1H-isoindole-1,3(2H)-dione
Descripción general
Descripción
2-(5-chloro-2-pyridinyl)-5-(3-nitrophenoxy)-1H-isoindole-1,3(2H)-dione is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is commonly referred to as CNQX and is a potent antagonist of the ionotropic glutamate receptor. In
Mecanismo De Acción
CNQX blocks the ion channel of the AMPA receptor, preventing the influx of calcium ions into the postsynaptic neuron. This inhibition of calcium influx leads to a decrease in the strength of the synaptic transmission, which is thought to be important for learning and memory. The blockade of AMPA receptors by CNQX has also been shown to prevent the induction of long-term potentiation, a process thought to underlie synaptic plasticity.
Biochemical and Physiological Effects:
In addition to its effects on synaptic transmission, CNQX has been shown to have other biochemical and physiological effects. It has been shown to inhibit the release of dopamine in the striatum, which may be relevant to its potential use in the treatment of Parkinson's disease. CNQX has also been shown to have anticonvulsant effects, which may be relevant to its potential use in the treatment of epilepsy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of CNQX in scientific research has several advantages. It is a highly selective antagonist of the AMPA receptor, which allows for the specific manipulation of this receptor subtype. It is also relatively stable and has a long half-life, which allows for prolonged exposure to the drug. However, there are also limitations to the use of CNQX. It is not selective for the AMPA receptor, as it also blocks kainate receptors at high concentrations. It also has a relatively low potency, which may limit its use in certain experiments.
Direcciones Futuras
There are several directions for future research on CNQX. One area of interest is the potential use of CNQX in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is the role of AMPA receptors in the pathophysiology of psychiatric disorders such as depression and schizophrenia. Finally, there is interest in the development of more potent and selective AMPA receptor antagonists for use in scientific research and potential therapeutic applications.
Conclusion:
In conclusion, CNQX is a chemical compound that has been extensively studied for its potential use in scientific research. Its selective blockade of the AMPA subtype of glutamate receptors has made it a valuable tool for studying synaptic transmission and plasticity. While CNQX has limitations, its stability and selectivity make it a valuable tool for scientific research. There are several directions for future research on CNQX, including its potential use in the treatment of neurodegenerative diseases and psychiatric disorders, as well as the development of more potent and selective AMPA receptor antagonists.
Aplicaciones Científicas De Investigación
CNQX is widely used in scientific research as a tool for studying the role of ionotropic glutamate receptors in synaptic transmission and plasticity. It has been shown to be a selective antagonist of the AMPA subtype of glutamate receptors, which are involved in fast excitatory neurotransmission in the brain. CNQX has been used to study the mechanisms of synaptic plasticity, learning, and memory, as well as the pathophysiology of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
2-(5-chloropyridin-2-yl)-5-(3-nitrophenoxy)isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H10ClN3O5/c20-11-4-7-17(21-10-11)22-18(24)15-6-5-14(9-16(15)19(22)25)28-13-3-1-2-12(8-13)23(26)27/h1-10H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCUYNVKYFNDQLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=CC3=C(C=C2)C(=O)N(C3=O)C4=NC=C(C=C4)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H10ClN3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[1-(anilinocarbonyl)-2-(4-isopropoxyphenyl)vinyl]benzamide](/img/structure/B3567681.png)
![N-{4-[5-(benzoylamino)-1-methyl-1H-pyrazol-3-yl]phenyl}benzamide](/img/structure/B3567686.png)
![4-{[2-(4-tert-butylphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}-1,2-phenylene diacetate](/img/structure/B3567688.png)
![methyl 4-{[2-(3-iodophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}benzoate](/img/structure/B3567691.png)
![2-{[2-(4-chlorophenyl)-2-oxoethyl]thio}-3-cyclopentyl-4(3H)-quinazolinone](/img/structure/B3567706.png)
![2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetohydrazide](/img/structure/B3567710.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-methoxybenzamide](/img/structure/B3567716.png)
![3-allyl-2-{[2-(4-bromophenyl)-2-oxoethyl]thio}-4(3H)-quinazolinone](/img/structure/B3567721.png)
![ethyl 5-(anilinocarbonyl)-4-methyl-2-[(phenylacetyl)amino]-3-thiophenecarboxylate](/img/structure/B3567722.png)




